molecular formula C19H16ClN3O2 B2958336 N-(2-chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide CAS No. 1251658-88-4

N-(2-chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide

Cat. No. B2958336
M. Wt: 353.81
InChI Key: NJNWXHZWLDOIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as a pyridazine derivative and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Chemical Synthesis and Characterization

Synthesis of Condensed Triazines and Triazoles : Research into the synthesis of oxo-s-triazines and condensed triazoles has contributed significantly to the development of new chemical compounds. These studies demonstrate the reactivity of dichloromethylene benzamide derivatives in forming guanidine derivatives and condensed oxo-s-triazines through reactions with different amines. Such synthetic pathways are essential for creating novel chemical entities with potential applications in various scientific fields (Reimlinge, Billiau, & Lingier, 1976).

Antibacterial Study of Benzamide Derivatives : The synthesis and full characterization of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide from ortho-toluylchloride and 2-amino-4-picoline, its crystallography, and spectroscopic analysis highlight its antibacterial activity towards both gram-positive and gram-negative bacteria. This underscores the potential of benzamide derivatives in contributing to new antibacterial agents (Adam et al., 2016).

Pharmacological Applications

Neuroleptic Activity of Benzamides : Studies on the design, synthesis, and evaluation of benzamides as potential neuroleptics indicate a good correlation between structure and activity. These compounds exhibit inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their utility in treating psychosis with fewer side effects compared to traditional medications (Iwanami et al., 1981).

Antifibrotic Drug Potential : The pharmacokinetics, metabolism, and tissue distribution of a novel ALK5 inhibitor indicate its efficacy in suppressing renal and hepatic fibrosis, as well as exerting anti-metastatic effects on a breast cancer-bearing mouse model. This highlights the therapeutic potential of benzamide derivatives in fibrosis and cancer treatment (Kim et al., 2008).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13-6-11-18(23-22-13)25-16-9-7-14(8-10-16)19(24)21-12-15-4-2-3-5-17(15)20/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNWXHZWLDOIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide

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